molecular formula C18H37ClN2O2 B12689413 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride CAS No. 93762-28-8

4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride

Cat. No.: B12689413
CAS No.: 93762-28-8
M. Wt: 348.9 g/mol
InChI Key: UMYZKJHTZRFUOC-UHFFFAOYSA-M
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Description

4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride: is a quaternary ammonium compound with a unique structure that includes both hydrophobic and hydrophilic components. This compound is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride typically involves the reaction of 1,3-bis(2-hydroxyethyl)imidazolium with an alkyl halide, such as undecyl chloride. The reaction is carried out in an organic solvent under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolium ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Ion-exchange resins or aqueous solutions of other salts can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various imidazolium salts with different anions.

Scientific Research Applications

Chemistry: In chemistry, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is used as a surfactant and emulsifying agent. It is also employed in the synthesis of ionic liquids and as a phase transfer catalyst.

Biology: This compound has applications in biological research, particularly in the study of cell membranes and protein interactions due to its amphiphilic nature.

Medicine: In medicine, it is explored for its potential antimicrobial properties and as a component in drug delivery systems.

Industry: Industrially, it is used in formulations for personal care products, detergents, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is primarily based on its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is exploited in its antimicrobial activity and in enhancing the delivery of drugs across biological membranes.

Comparison with Similar Compounds

  • 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
  • 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

Comparison: Compared to these similar compounds, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride has a shorter alkyl chain, which can influence its solubility and surface activity. Its unique balance of hydrophobic and hydrophilic properties makes it particularly effective in applications requiring both emulsification and antimicrobial activity.

Properties

CAS No.

93762-28-8

Molecular Formula

C18H37ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C18H37N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-19(14-16-21)12-13-20(18)15-17-22;/h21-22H,2-17H2,1H3;1H/q+1;/p-1

InChI Key

UMYZKJHTZRFUOC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-]

Origin of Product

United States

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